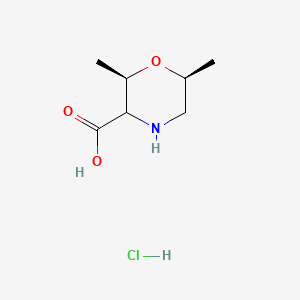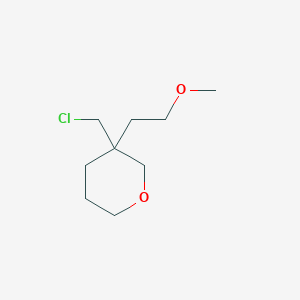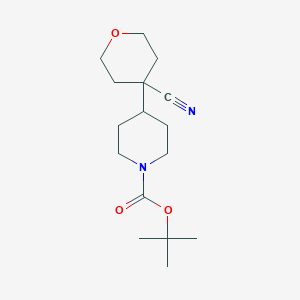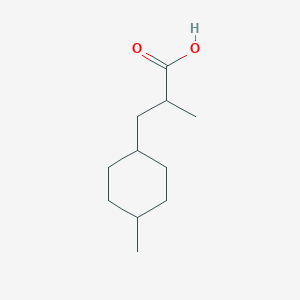
(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method involves the reaction of a suitable precursor with a chiral auxiliary or resolving agent, followed by purification steps to isolate the desired enantiomer .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chiral resolution processes or asymmetric synthesis techniques. These methods are optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
(2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials .
作用機序
The mechanism by which (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Some compounds similar to (2R,6S)-2,6-dimethylmorpholine-3-carboxylicacidhydrochloride include:
- (2S,6R)-2,6-dimethylmorpholine
- (2R,6S)-2,6-dichloroheptane
- (2R,6S)-6-dodecyl-6-hydroxy-4,4-dimethylmorpholin-4-ium-2-yl acetate .
Uniqueness
What sets this compound apart is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .
特性
分子式 |
C7H14ClNO3 |
|---|---|
分子量 |
195.64 g/mol |
IUPAC名 |
(2R,6S)-2,6-dimethylmorpholine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-4-3-8-6(7(9)10)5(2)11-4;/h4-6,8H,3H2,1-2H3,(H,9,10);1H/t4-,5+,6?;/m0./s1 |
InChIキー |
DRTGJKKHCJXVBK-LIQNOFJUSA-N |
異性体SMILES |
C[C@H]1CNC([C@H](O1)C)C(=O)O.Cl |
正規SMILES |
CC1CNC(C(O1)C)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)


![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)




![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
![(1S)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethylamine](/img/structure/B13522738.png)


